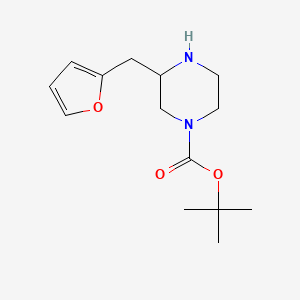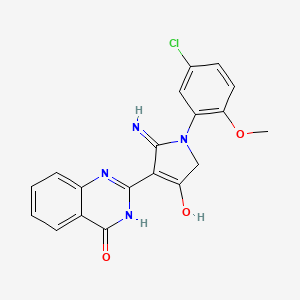
(Z)-3,11-dimethy-7-methylene-9,14-epoxy-1,6,10-dodecatrien-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3,11-dimethy-7-methylene-9,14-epoxy-1,6,10-dodecatrien-3-ol is a complex organic compound characterized by its unique structure, which includes multiple double bonds, an epoxy group, and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3,11-dimethy-7-methylene-9,14-epoxy-1,6,10-dodecatrien-3-ol typically involves multiple steps, including the formation of the epoxy group and the introduction of the double bonds. Common synthetic routes may involve the use of Grignard reagents, Wittig reactions, and epoxidation reactions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and yield. The use of advanced purification techniques, such as chromatography and distillation, is essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
(Z)-3,11-dimethy-7-methylene-9,14-epoxy-1,6,10-dodecatrien-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The epoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated hydrocarbons.
科学研究应用
Chemistry
In chemistry, (Z)-3,11-dimethy-7-methylene-9,14-epoxy-1,6,10-dodecatrien-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity, including its effects on cellular processes and its potential as a bioactive molecule.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (Z)-3,11-dimethy-7-methylene-9,14-epoxy-1,6,10-dodecatrien-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The epoxy group and double bonds may play a crucial role in its binding affinity and activity. The pathways involved could include modulation of signal transduction pathways or inhibition of specific enzymes.
相似化合物的比较
Similar Compounds
(Z)-3,11-dimethy-7-methylene-9,14-epoxy-1,6,10-dodecatrien-3-one: Similar structure but with a ketone group instead of a hydroxyl group.
(Z)-3,11-dimethy-7-methylene-9,14-epoxy-1,6,10-dodecatrien-3-amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
The uniqueness of (Z)-3,11-dimethy-7-methylene-9,14-epoxy-1,6,10-dodecatrien-3-ol lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C15H24O2 |
|---|---|
分子量 |
236.35 g/mol |
IUPAC 名称 |
(3S,6Z)-3-methyl-6-[5-(2-methylprop-1-enyl)oxolan-3-ylidene]hex-1-en-3-ol |
InChI |
InChI=1S/C15H24O2/c1-5-15(4,16)8-6-7-13-10-14(17-11-13)9-12(2)3/h5,7,9,14,16H,1,6,8,10-11H2,2-4H3/b13-7-/t14?,15-/m1/s1 |
InChI 键 |
YKZPUSGDQAOOKT-BYAULDSMSA-N |
手性 SMILES |
CC(=CC1C/C(=C/CC[C@@](C)(C=C)O)/CO1)C |
规范 SMILES |
CC(=CC1CC(=CCCC(C)(C=C)O)CO1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(2-hydroxyethyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B14868199.png)
![1-Methoxy-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine](/img/structure/B14868201.png)
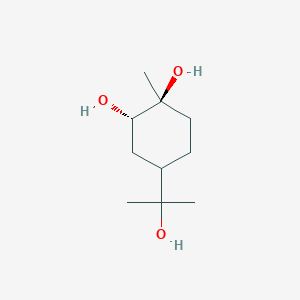
![3-{[4-(Benzyloxy)phenyl]amino}-1,2,4-triazin-5-ol](/img/structure/B14868207.png)
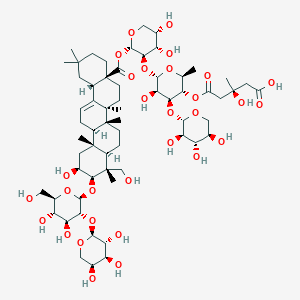
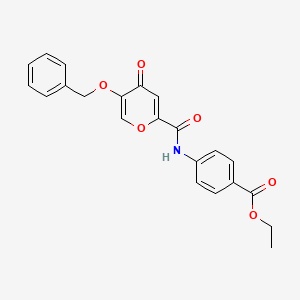
![(E)-3-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-6-phenyl-1,2,4-triazin-5(4H)-one](/img/structure/B14868215.png)
![4-[(benzylamino)methylene]-2-(4-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14868221.png)
![8-(4-Chloro-1,2,5-thiadiazol-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14868224.png)

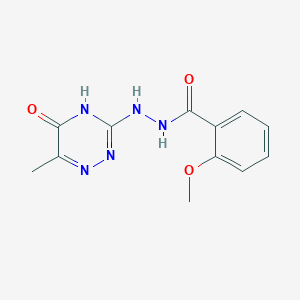
![3-(3,4-dimethoxyphenethyl)-8-methoxy-2-methyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14868260.png)
